Neodymium methoxyethoxide

Description

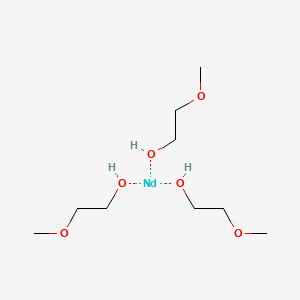

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-methoxyethanol;neodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H8O2.Nd/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQZGWMOILWGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO.COCCO.COCCO.[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24NdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Neodymium Methoxyethoxide

Established Synthetic Routes and Reaction Conditions

The primary routes for synthesizing lanthanide alkoxides, including neodymium methoxyethoxide, involve the reaction of a neodymium source with 2-methoxyethanol (B45455). The specific approach can vary, generally falling into alcoholysis/transalcoholysis or direct synthesis categories.

Alcoholysis is a common and versatile method for preparing metal alkoxides. researchgate.net This approach involves the reaction of a protic substrate, in this case, 2-methoxyethanol (CH₃OCH₂CH₂OH), with a reactive neodymium precursor. acs.org The reaction is driven by the formation of a volatile byproduct, such as an amine or another alcohol. acs.org

Common precursors for alcoholysis include:

Neodymium Amides: Precursors like neodymium bis(trimethylsilyl)amide, Nd[N(SiMe₃)₂]₃, react with alcohols, eliminating the silylamine to form the alkoxide.

Neodymium Alkyls or Aryls: While less common for simple alkoxides, these can react via protonolysis. acs.org

Other Neodymium Alkoxides (Transalcoholysis): A neodymium alkoxide with a more volatile parent alcohol (e.g., neodymium isopropoxide) can be reacted with 2-methoxyethanol. An equilibrium is established, which can be driven towards the desired product by removing the more volatile alcohol (isopropanol) by distillation.

These reactions are typically performed under strictly anhydrous and inert atmospheric conditions (e.g., argon or nitrogen) to prevent the formation of highly stable neodymium oxo or hydroxo species, which are common contaminants in rare-earth alkoxide chemistry. researchgate.net The use of functional alcohols like 2-methoxyethanol is advantageous as the ether functionality can chelate to the metal center, potentially stabilizing the resulting complex and influencing its structure. researchgate.net

Direct synthesis offers a more straightforward route, typically involving the reaction of neodymium metal directly with 2-methoxyethanol. nih.gov This method avoids the need to first prepare a reactive precursor like an amide or alkyl. To facilitate the reaction, the neodymium metal often requires activation to remove the passivating oxide layer on its surface. Small amounts of iodine or mercury(II) chloride have been used to activate rare-earth metals for such reactions. acs.org

A well-documented approach involves the direct reaction of metallic neodymium in 2-methoxyethanol, often in the presence of other metal halides to form heterometallic alkoxide clusters. nih.govacs.org For instance, the synthesis of a heterometallic neodymium-manganese oxo-alkoxide cluster was achieved by reacting neodymium metal with manganese(II) chloride in a solution of 2-methoxyethanol and methanol (B129727). nih.gov The reaction of europium metal, a lanthanide neighbor to neodymium, with 2-methoxyethanol at room temperature to form [Eu(OCH₂CH₂OMe)₂]n further demonstrates the viability of this direct approach for lanthanides. capes.gov.br Similarly, calcium methoxyethoxide has been synthesized by the direct reaction of calcium metal with 2-methoxyethanol. researchgate.net

Optimization of these direct methods involves controlling the reaction temperature, stoichiometry, and activation method for the metal to ensure complete reaction and minimize side products.

| Parameter | Value/Condition | Source |

| Neodymium Source | Metallic Neodymium | nih.govacs.org |

| Co-reactant | Manganese(II) Chloride (MnCl₂) | nih.govacs.org |

| Solvent System | 2-methoxyethanol and Methanol | nih.govacs.org |

| Stoichiometry | 2 equiv. Nd : 1 equiv. MnCl₂ | nih.gov |

| Yield | 51% (for the crystalline heterometallic product) | nih.gov |

| Atmosphere | Inert (e.g., Schlenk line techniques) | nih.govacs.org |

This interactive table summarizes reaction conditions for a representative direct synthesis of a this compound-containing complex.

Alcoholysis and Transalcoholysis Approaches for this compound Formation

Mechanistic Investigations of this compound Synthesis

Mechanistic studies, particularly for direct synthesis routes, have provided insight into the formation of complex alkoxide structures. Research on the synthesis of 3d–4f heterometallic alkoxides indicates that the reaction does not proceed by a simple, single-step conversion. nih.govacs.org

The investigation involving the reaction of neodymium metal with MnCl₂ in 2-methoxyethanol led to the isolation of several homo- and heterometallic intermediates. nih.govacs.org This suggests a stepwise mechanism:

The metallic lanthanide (Nd) is essential for the initial formation of homometallic intermediates (e.g., neodymium-alkoxide or neodymium-alkoxide-chloride species).

These intermediates then react with the 3d metal salt (e.g., MnCl₂) to give the final molecular heterometallic clusters. nih.gov

The formation of Ln–OR bonds and the migration of the chloride anion from the transition metal to the more electropositive lanthanide atom is a key process that prevents the formation of simple ionic byproducts. nih.govacs.org

For example, the direct reaction between NdCl₃ and CoCl₂ in the same solvent system can lead to an ionic compound, [Nd(HOR)₄Cl][CoCl₄], highlighting that the choice of the metallic lanthanide as a starting material is crucial for steering the reaction toward the desired covalent cluster. nih.govacs.org

Factors Influencing Synthetic Yield and Purity of this compound

The successful synthesis of this compound with high yield and purity is contingent on the rigorous control of several experimental variables. The inherent reactivity of rare-earth elements necessitates careful management of the reaction environment.

| Factor | Influence on Yield and Purity | Mitigation Strategies |

| Atmosphere | Neodymium precursors and alkoxide products are highly oxophilic and sensitive to moisture. Contamination leads to the formation of intractable, often insoluble, oxo- or hydroxo-bridged species, reducing yield and purity. researchgate.net | Conduct all manipulations under a dry, inert atmosphere (e.g., high-purity argon or nitrogen) using Schlenk line or glovebox techniques. |

| Solvent Quality | Trace water or other protic impurities in the solvent (2-methoxyethanol) can react with the precursor or product, leading to side reactions and lower purity. | Use rigorously dried and deoxygenated solvents. Distillation from appropriate drying agents (e.g., CaH₂, Na/benzophenone) is standard. |

| Precursor Purity & Reactivity | The choice and purity of the neodymium precursor are critical. Using metallic Nd requires surface activation. acs.org Using salts like NdCl₃ can lead to halide retention or formation of different products. nih.govacs.org | Select high-purity starting materials. Optimize activation methods for metallic precursors. Choose precursors based on the desired final product (halide-free vs. halide-containing). |

| Stoichiometry | Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of undesired mixed-ligand species, complicating purification. | Precise measurement and control of reactant stoichiometry are essential. |

| Temperature | Reaction temperature affects reaction rates and can influence the final product structure (e.g., degree of oligomerization or formation of oxo-clusters through condensation). | Optimize reaction temperature through systematic studies. Some reactions proceed at room temperature capes.gov.br, while others may require heating to drive to completion. nih.gov |

| Product Isolation | The final product may be difficult to crystallize or may be highly soluble in the reaction solvent, making isolation challenging and potentially reducing the isolated yield. | Develop effective purification techniques such as crystallization from a specific solvent mixture, or removal of volatiles under high vacuum. |

This interactive table outlines key factors that affect the synthetic outcome of this compound.

Scale-Up Considerations in this compound Production for Research

Transitioning a synthetic procedure for this compound from a small lab scale to a larger scale for broader research use introduces several challenges. While not aimed at industrial production levels, generating multi-gram quantities for research requires careful planning.

Key considerations include:

Reagent and Solvent Volume: Handling larger volumes of highly flammable and/or toxic solvents and reactive precursors requires appropriate engineering controls, such as larger, specialized reaction vessels and walk-in fume hoods.

Heat Management: Exothermic reactions, such as the initial activation and reaction of neodymium metal, can be difficult to control on a larger scale. Inadequate heat dissipation can lead to runaway reactions or the formation of undesired byproducts. The use of jacketed reactors with controlled cooling is often necessary.

Purity of Starting Materials: The cost and availability of large quantities of high-purity neodymium metal or other precursors can be a significant factor. sigmaaldrich.com Impurities that are negligible on a small scale can become major contaminants in a larger batch.

Inert Atmosphere Integrity: Maintaining a strictly anhydrous and oxygen-free environment becomes more challenging as the scale and complexity of the apparatus increase. Any leaks can compromise the entire batch.

Purification and Isolation: Purifying larger quantities of the product can be non-trivial. Crystallization may not scale linearly, and techniques like column chromatography are often not feasible for these highly reactive compounds. Distillation or sublimation may be possible for some alkoxides but can be difficult for complex, non-volatile clusters. The removal of solvents from large volumes of product also requires appropriate equipment.

Process Consistency: Ensuring batch-to-batch reproducibility is crucial for providing reliable material for research. This requires stringent adherence to a well-defined Standard Operating Procedure (SOP).

For research purposes, the primary goal of a scale-up is often to produce a sufficient quantity of highly pure, well-characterized material rather than optimizing for cost and throughput in an industrial sense. europa.eu

Coordination Chemistry and Ligand Interactions of Neodymium Methoxyethoxide

Elucidation of the Coordination Environment around the Neodymium Center

The coordination environment of a metal ion like neodymium (Nd³⁺) is defined by the number of donor atoms bonded to it (coordination number) and their spatial arrangement (coordination geometry). For neodymium complexes, the larger ionic radius of the Nd³⁺ ion compared to other lanthanides often leads to higher coordination numbers, typically greater than six and commonly ranging from seven to nine. nih.gov This allows the central neodymium atom to accommodate a larger number of ligands or solvent molecules in its primary coordination sphere.

In the context of alkoxide ligands, the specific environment depends heavily on the steric bulk of the ligand and the reaction conditions. While complexes with very bulky ligands can enforce low coordination numbers, such as three or four, this is less common with smaller ligands like methoxyethoxide. goettingen-research-online.de Studies on related heterometallic neodymium methoxyethoxide systems reveal that the neodymium ion is often surrounded by a combination of methoxyethoxide ligands, solvent molecules (like ethanol), and other bridging atoms (such as oxo or chloro ligands). nih.gov For instance, in certain heterometallic clusters, the Nd(III) ions achieve a coordination number of seven or eight by bonding to bridging alkoxide oxygen atoms and terminally coordinated solvent molecules. nih.gov The geometry of these higher-coordination environments is often described as a distorted capped trigonal prism or capped octahedron.

| Characteristic | Description | Typical Values/Geometries | Reference |

|---|---|---|---|

| Ionic Radius (Nd³⁺) | The size of the neodymium ion influences its ability to accommodate ligands. | Larger than many transition metals and later lanthanides, allowing for higher coordination numbers. | nih.gov |

| Coordination Number (CN) | The number of atoms directly bonded to the central Nd³⁺ ion. | Typically >7; commonly 7, 8, or 9. Can be lower with sterically demanding ligands. | nih.govnih.gov |

| Coordination Geometry | The 3D arrangement of ligands around the Nd³⁺ center. | Often distorted structures such as capped trigonal prism or capped octahedron for higher CNs. | nih.gov |

| Ligand Types in Sphere | Atoms or molecules that donate electrons to the Nd³⁺ ion. | Can include alkoxide oxygen, ether oxygen (from the ligand), solvent molecules, and other anions (e.g., Cl⁻). | nih.govnih.gov |

Role of the Methoxyethoxide Ligand in Stabilizing Neodymium Species

The methoxyethoxide ligand (CH₃OCH₂CH₂O⁻) plays a crucial role in the formation and stabilization of neodymium complexes. Its structure contains two potential donor sites: the negatively charged alkoxide oxygen and the neutral ether oxygen. This bifunctional nature allows it to act as a chelating or a bridging ligand.

Chelation: The ligand can bond to a single neodymium ion through both its alkoxide and ether oxygens, forming a stable five-membered ring. This chelate effect enhances the thermodynamic stability of the complex compared to monodentate ligands.

Bridging: The alkoxide oxygen is a classic bridging group, capable of linking two or more metal centers. This leads to the formation of polynuclear aggregates or clusters. acs.org In some heterometallic structures, methoxyethoxide ligands have been observed bridging between a neodymium atom and another metal atom, such as aluminum. acs.org

Functional alcohols like 2-methoxyethanol (B45455) are known to produce more soluble metal-organic species, in part because the flexible alkoxy chain and potential for chelation can prevent the uncontrolled polymerization that often plagues simpler metal alkoxides. researchgate.net This stabilizing effect is fundamental to using this compound as a precursor in materials science, for example, in sol-gel processes.

Formation of Homo- and Heteroleptic Complexes Involving this compound

In coordination chemistry, complexes are classified based on the identity of their ligands.

Homoleptic complexes are those in which all ligands attached to the central metal ion are identical. For this compound, a purely homoleptic complex would have the formula [Nd(OCH₂CH₂OCH₃)₃].

Heteroleptic complexes contain more than one type of ligand attached to the metal center.

While the synthesis of homoleptic complexes is a goal, lanthanide(III) ions like neodymium have a pronounced tendency to form more stable oxo-alkoxide clusters or to incorporate solvent molecules or other anions from the starting materials into their coordination sphere. nih.gov This makes the isolation of truly homoleptic [Nd(OCH₂CH₂OCH₃)₃] challenging. Often, reactions yield heteroleptic species, especially in the presence of other potential ligands or trace amounts of water.

A prime example of heteroleptic systems is the formation of heterometallic oxo-alkoxide clusters. Research has detailed the synthesis of complexes with the general formula [Nd₄M₂(μ₆-O)(μ₃-OR)₈(HOR)₂Cl₆], where 'M' is a transition metal like cobalt or nickel, and 'R' is the methoxyethyl group (CH₂CH₂OCH₃). nih.gov In these structures, the neodymium centers are part of a complex framework held together by a central oxo (O²⁻) ligand, bridging methoxyethoxide (⁻OR) ligands, coordinated neutral 2-methoxyethanol (HOR) molecules, and chloro (Cl⁻) ligands. nih.gov

| Complex Type | Definition | Example Involving this compound | Reference |

|---|---|---|---|

| Homoleptic | A metal complex where all ligands are identical. | [Nd(OCH₂CH₂OCH₃)₃] - This species is theoretically simple but difficult to isolate due to the high tendency of Nd³⁺ to form more complex structures. | nih.gov |

| Heteroleptic | A metal complex with two or more different types of ligands. | [Nd₄Co₂(μ₆-O)(μ₃-OCH₂CH₂OCH₃)₈(HOCH₂CH₂OCH₃)₂Cl₆] - Contains oxo, methoxyethoxide, 2-methoxyethanol, and chloro ligands. | nih.gov |

Solution Behavior and Aggregation Phenomena of this compound

The behavior of this compound in solution is dominated by aggregation, where individual molecules associate to form larger polynuclear species. googleapis.comavs.org This is a characteristic feature of many metal alkoxides. The extent and nature of this aggregation depend on several factors, including the solvent, concentration, and the presence of other coordinating species.

In non-polar solvents, aggregation is often more pronounced as the polar metal-oxygen bonds seek to self-associate. The bridging capability of the methoxyethoxide ligand facilitates the formation of dimers, trimers, or larger oligomers. These aggregation equilibria can be complex, with multiple species coexisting in solution. Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) have been used to study the aggregation of related lanthanide alkoxide systems, revealing the presence of dimeric species in solution. rsc.org The size of these aggregates can influence the material's solubility and reactivity. For instance, studies on related neodymium systems have shown that the tendency to form dimers versus monomers can be controlled by the ligand design, which in turn dictates the solubility of the complex. osti.gov

| Factor | Influence on Aggregation | Reference |

|---|---|---|

| Solvent | Coordinating solvents (e.g., THF, alcohols) can break up aggregates by coordinating to the metal center, often leading to lower aggregation states. Non-coordinating solvents (e.g., toluene, hexane) tend to favor higher aggregation. | researchgate.net |

| Ligand Steric Bulk | Larger, bulkier ligands sterically hinder the approach of other molecules, disfavoring aggregation and promoting the formation of monomeric or dimeric species. | osti.gov |

| Concentration | Higher concentrations generally favor the formation of larger aggregates according to Le Chatelier's principle. | cdnsciencepub.com |

| Temperature | The effect is variable; in some cases, higher temperatures can provide the energy to break up aggregates, while in others it can drive off coordinated solvent, leading to more aggregation. | researchgate.net |

Studies of Hydrolytic Sensitivity in this compound Systems

A defining characteristic of this compound, like most metal alkoxides, is its high sensitivity to hydrolysis. google.com The presence of even trace amounts of water can lead to rapid and often irreversible decomposition. This reactivity stems from the high positive charge density on the neodymium ion, which makes it a strong Lewis acid, and the polarized nature of the Neodymium-Oxygen bond.

The hydrolysis process typically occurs in a stepwise manner. First, a water molecule coordinates to the Lewis acidic neodymium center. This is followed by an intramolecular proton transfer from the coordinated water to an alkoxide ligand, resulting in the elimination of a molecule of 2-methoxyethanol and the formation of a neodymium-hydroxide (Nd-OH) bond. These hydroxide (B78521) species are themselves highly reactive and readily undergo condensation reactions with other molecules, eliminating water to form stable Neodymium-Oxygen-Neodymium (Nd-O-Nd) oxo-bridges.

This sequence of reactions can be summarized as follows:

Coordination: Nd-OR + H₂O → [Nd(OH₂)-OR]

Hydrolysis: [Nd(OH₂)-OR] → Nd-OH + ROH

Condensation (Oxolation): 2 Nd-OH → Nd-O-Nd + H₂O

Due to this extreme moisture sensitivity, all synthesis and manipulation of this compound must be performed under strictly anhydrous and inert atmospheric conditions (e.g., using a glovebox or Schlenk line techniques) with thoroughly dried solvents. rsc.org Studies on similar lanthanide alkoxide systems have successfully isolated and characterized the initial hydrolysis products, such as dimeric mono- and bis-hydroxide species, confirming this degradation pathway. rsc.org

| Reactant Species | Reaction with Water | Product Species | Reference |

|---|---|---|---|

| Dimeric Alkoxide [{Ln(OR)}₂] | + H₂O (adventitious) | Mono-hydroxide Dimer [Ln₂(OR)(OH)] | rsc.org |

| Mono-hydroxide Dimer [Ln₂(OR)(OH)] | + H₂O (excess) | Bis-hydroxide Dimer [{Ln(OH)}₂] | rsc.org |

| Hydroxide Species | Condensation | Oxo-bridged species [Ln-O-Ln] | cdnsciencepub.comresearchgate.net |

Structural Characterization Techniques and Computational Analysis of Neodymium Methoxyethoxide

Spectroscopic Characterization Methodologies for Neodymium Methoxyethoxide (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding within this compound. Each method provides unique insights into the compound's features.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In complexes containing the methoxyethoxide ligand, characteristic C-O stretching vibrations are observed. For instance, in heterometallic clusters incorporating neodymium and methoxyethoxide, the ν(C—O) stretching modes provide evidence of the ligand's coordination. These bands are typically found in the 1000-1100 cm⁻¹ region of the spectrum csic.es. The stretching vibrations of Nd-O-Si bonds in neodymium-doped geopolymer gels have been identified around 680 cm⁻¹ mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. libretexts.org However, obtaining high-resolution NMR spectra for paramagnetic compounds like those containing Neodymium(III) is challenging. The unpaired electrons of the Nd³⁺ ion cause significant line broadening and large chemical shifts, which can obscure the fine details of the spectra. libretexts.org Despite these challenges, ¹³C NMR spectroscopy has been used to confirm chemical shifts in related compounds, providing a basis for what might be expected for this compound. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the electronic transitions within a molecule. For lanthanide compounds, the spectra are characterized by sharp, relatively weak absorption bands resulting from f-f electronic transitions within the Nd³⁺ ion. lehigh.edu The positions and intensities of these bands are sensitive to the coordination environment of the metal ion, making UV-Vis spectroscopy a useful tool for studying the complexation of neodymium with methoxyethoxide ligands.

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry can yield exact molecular formulas. lehigh.edu For this compound, MS could confirm the identity of the compound and study its fragmentation patterns or its tendency to form larger clusters in the gas phase.

| Technique | Information Obtained | Typical Observations for Methoxyethoxide Complexes |

| IR Spectroscopy | Identifies functional groups and vibrational modes. | C-O stretching vibrations (approx. 1000-1100 cm⁻¹). csic.es |

| NMR Spectroscopy | Maps the C-H framework. | Challenging due to paramagnetism of Nd³⁺; expect line broadening. |

| UV-Vis Spectroscopy | Probes electronic transitions. | Sharp, weak f-f transition bands characteristic of Nd³⁺. |

| Mass Spectrometry | Determines molecular weight and formula. | Confirms mass of parent ion and identifies cluster formation. |

Diffraction-Based Structural Elucidation Approaches for this compound (e.g., X-ray Diffraction Studies of Solid-State and Solution Forms)

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction : This technique has been successfully applied to heterometallic oxo-alkoxide clusters containing neodymium and methoxyethoxide ligands, revealing precise atomic positions and bond lengths. acs.orgnih.gov In these complex structures, the neodymium ions are often part of a central core, coordinated by methoxyethoxide ligands that can adopt various binding modes, including terminal and bridging (μ-OR). acs.orgnih.gov For example, in the cluster [Nd₄Mn₂(μ₆-O)(μ₃-OR)₈(HOR)₂Cl₆] (where R is CH₂CH₂OMe), the methoxyethoxide ligands act as bridging units between the metal centers. acs.org Lanthanide methoxyethoxides, in general, show a tendency to form clusters of high nuclearity. acs.orgnih.gov

Powder X-ray Diffraction : Powder XRD is used to identify crystalline phases and to obtain information about the crystal structure of polycrystalline materials. researchgate.net This method could be used to characterize bulk this compound powder, confirming its phase purity and determining its crystal system and unit cell parameters. Studies on related materials, such as Nd₂O₃ nanoparticles and NdI₃, have utilized powder XRD for structural identification. researchgate.net

| Structural Parameter | Observation in [Nd₄Mn₂(μ₆-O)(μ₃-OR)₈(HOR)₂Cl₆] | Reference |

| Neodymium Coordination | Neodymium ions are part of a complex oxo-alkoxide core. | acs.org |

| Methoxyethoxide Role | Acts as a bridging ligand (μ₃-OR) connecting metal centers. | acs.org |

| General Tendency | Lanthanide methoxyethoxides tend to form high-nuclearity clusters. | acs.orgnih.gov |

Thermal Analysis Techniques for Investigating Decomposition Pathways of this compound

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of materials as a function of temperature.

TGA studies on heterometallic clusters containing this compound show that these compounds are generally stable up to around 90°C. acs.org Above this temperature, a multi-step decomposition process begins, which involves the elimination of the alkoxide ligands from the metal coordination sphere. This process is typically complete by 360°C, leading to the formation of mixed metal oxides and oxochlorides. acs.org Research on the thermal decomposition of other neodymium-loaded materials indicates that higher temperatures, up to 1400°C, can be required for the complete conversion to the pure oxide phase, Nd₂O₃, and the removal of all impurities. ornl.govsemanticscholar.org DSC/TGA studies on the decomposition of neodymium hydroxide (B78521) nitrate (B79036) have identified several distinct phase transformations at specific temperatures, culminating in the formation of Nd₂O₃ at 1050°C. researchgate.net

| Decomposition Step | Temperature Range (°C) | Event | Reference |

| 1 | > 90 | Onset of decomposition. | acs.org |

| 2 | 90 - 360 | Elimination of organic alkoxide ligands. | acs.org |

| 3 | > 360 | Formation of mixed oxides (e.g., NdOCl). | acs.org |

| 4 | > 1000 | Conversion to pure Nd₂O₃. | semanticscholar.orgresearchgate.net |

Theoretical and Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics) Applied to this compound

Theoretical and computational methods provide atomic-level insights that complement experimental findings. nih.gov

Density Functional Theory (DFT) : DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov It can be employed to calculate optimized geometries, bond energies, and vibrational frequencies that can be directly compared with experimental data from X-ray diffraction and IR spectroscopy. csic.es For this compound, DFT calculations could elucidate the nature of the Nd-O bond, predict stable conformations, and rationalize the observed reactivity. Such calculations are frequently used to understand bonding and reactivity in complex metal-organic systems. csic.esnih.gov

Molecular Dynamics (MD) : MD simulations are used to study the dynamic behavior of atoms and molecules over time. rsc.org This technique can model the conformational changes of this compound in solution, its interaction with solvent molecules, and the processes of aggregation or cluster formation. By simulating the system at the atomic scale, MD can provide a deeper understanding of the macroscopic properties and behavior observed experimentally. rsc.org The combination of DFT and MD offers a powerful multiscale approach to investigate the relationship between molecular structure and material performance. rsc.org

Neodymium Methoxyethoxide As a Precursor in Materials Synthesis

Application in Sol-Gel Processing for Metal Oxide Formationi.moscow

The sol-gel process is a versatile wet-chemical technique used for fabricating metal oxides. wikipedia.org It involves the transition of a system from a liquid "sol" into a solid "gel" phase. wikipedia.org Neodymium methoxyethoxide is a suitable precursor for this method, enabling the formation of neodymium-based metal oxides with high purity and homogeneity. diva-portal.org

The foundation of sol-gel processing lies in the hydrolysis and condensation of metal alkoxide precursors. researchgate.netscispace.com In this process, the metal alkoxide, such as this compound, reacts with water in a hydrolysis step, which is then followed by a condensation reaction to form a metal-oxo-metal or metal-hydroxo-metal network. wikipedia.org The reaction rates of hydrolysis and condensation are crucial parameters that dictate the structure and properties of the final material. nih.govyildiz.edu.tr

Several factors can be manipulated to control these reactions:

pH: The pH of the solution significantly influences the kinetics of both hydrolysis and condensation. nih.gov Acidic or basic catalysts are often introduced to manage the reaction rates. gre.ac.uk

Water-to-alkoxide ratio: The amount of water relative to the precursor affects the extent of hydrolysis and the subsequent condensation pathways.

Solvent: The choice of solvent can impact the solubility of the precursor and the reactivity of the system. nih.gov

Temperature: Reaction temperature plays a direct role in the kinetics of the sol-gel process. yildiz.edu.tr

By carefully managing these parameters, the formation of the gel network can be precisely controlled, leading to materials with desired porosity, surface area, and morphology. nih.govmdpi.com

Conversely, lower concentrations allow for more controlled, slower growth of the oxide network, which can be advantageous for forming well-ordered structures and thin films. Research has shown that the stability of the sol and the final particle size are highly dependent on the initial precursor concentration. mdpi.com Therefore, optimizing the concentration of this compound is a critical step in tailoring the sol-gel process for specific applications.

Table 1: Influence of Precursor Concentration on Sol-Gel Process

| Precursor Concentration | Gelation Time | Particle Size | Material Homogeneity |

| High | Fast | Large, potential for agglomeration | Lower, risk of precipitation |

| Optimal | Moderate | Controlled, uniform | High |

| Low | Slow | Small, well-dispersed | High, suitable for thin films |

Control of Hydrolysis and Condensation Reactions in Sol-Gel Pathways

Utilization in Metal-Organic Deposition (MOD) and Chemical Vapor Deposition (CVD) of Neodymium-Containing Films

This compound is also a valuable precursor for thin film deposition techniques like Metal-Organic Deposition (MOD) and Chemical Vapor Deposition (CVD). smolecule.comgoogle.com These methods are essential for creating high-quality, neodymium-containing films for various electronic and optical applications. stanfordmaterials.com

The quality and properties of thin films are highly dependent on the deposition parameters. mdpi.com In both MOD and CVD, careful optimization is required to achieve the desired film characteristics. nih.govrsc.org

For MOD, key parameters include: scirp.org

Solution concentration: Affects the thickness and density of the film.

Spin speed (for spin coating): Controls the film thickness.

Annealing temperature and atmosphere: Crucial for the decomposition of the organic components and crystallization of the oxide film. scirp.org

For CVD, critical parameters include: yale.edusputtertargets.net

Precursor volatility and stability: The precursor must be volatile enough to be transported to the substrate but stable enough to not decompose prematurely.

Substrate temperature: Dictates the reaction kinetics on the surface and the crystallinity of the film.

Carrier gas flow rate: Influences the transport of the precursor to the substrate. nasa.gov

Pressure within the reaction chamber: Affects the mean free path of the molecules and the deposition rate.

Experimental design methodologies are often employed to systematically study the influence of these parameters and identify the optimal conditions for depositing films with specific properties such as thickness, roughness, and stoichiometry. nih.govsharif.eduresearchgate.net

Table 2: Key Deposition Parameters and Their General Effects in MOD and CVD

| Deposition Technique | Parameter | General Effect on Film Properties |

| MOD | Solution Concentration | Influences film thickness and density. |

| Spin Speed | Controls film thickness. | |

| Annealing Temperature | Affects crystallinity and phase formation. | |

| CVD | Substrate Temperature | Determines reaction rates and film structure. |

| Precursor Flow Rate | Impacts growth rate and film composition. | |

| Chamber Pressure | Influences deposition uniformity and rate. |

The mechanism of film formation differs between MOD and CVD processes.

In MOD , a solution containing this compound is applied to a substrate, typically by spin-coating or dip-coating. The solvent is then evaporated, leaving a solid metal-organic film. Subsequent thermal treatment (annealing) decomposes the organic ligands and facilitates the conversion of the precursor into a neodymium oxide film. scirp.org The process relies on the controlled pyrolysis of the precursor to form the desired inorganic phase.

In CVD , volatile this compound is transported in the gas phase into a reaction chamber where it decomposes on a heated substrate. sputtertargets.net The film grows through the chemical reaction of the precursor on the substrate surface. The growth process typically involves several stages: random nucleation, island growth, coalescence of islands, and finally, the formation of a continuous film. mdpi.com The specific surface reactions and byproducts will depend on the precursor chemistry and the reaction conditions. The mechanism is complex and can involve multiple competing reaction pathways. nih.govswst.org

Optimization of Deposition Parameters for Thin Film Growth

Synthesis of Hybrid Organic-Inorganic Materials and Composites using Neodymium Methoxyethoxidegoogleapis.comresearchgate.net

This compound is also utilized in the synthesis of hybrid organic-inorganic materials and composites. diva-portal.orgmdpi.com These materials combine the properties of both organic and inorganic components at a molecular or nanometer scale, leading to novel functionalities. magtech.com.cnresearchgate.net

The sol-gel process is a common method for preparing these hybrids. mdpi.com By co-polymerizing this compound with organically modified silicon alkoxides or other organic polymers, a hybrid network can be formed. The methoxyethoxy group of the neodymium precursor can potentially interact or react with the organic components, creating a covalently linked or interpenetrating network. researchgate.net

These hybrid materials can exhibit a unique combination of properties, such as the mechanical strength and thermal stability of the inorganic neodymium oxide component and the flexibility and processability of the organic polymer. mdpi.com For instance, neodymium oxide has been incorporated into polymer matrices to create composites with enhanced thermal stability. mdpi.com The synthesis of neodymium-containing composites through methods like hydrothermal synthesis has also been reported, leading to materials with interesting photocatalytic or electrochemical properties. researchgate.netrasayanjournal.co.in The development of metal-organic frameworks (MOFs) containing neodymium also represents a significant area of research for applications in areas like biomedicine. nih.gov

Integration of this compound into Polymer Matrices

The incorporation of inorganic nanoparticles into polymer matrices is a key strategy for developing hybrid materials that combine the properties of both components, such as the rigidity of inorganics and the flexibility of polymers. researchgate.net However, a major challenge is the tendency of inorganic particles to agglomerate due to their high surface energy, which can lead to poor compatibility with the polymer matrix. researchgate.net Using precursors like this compound can circumvent this issue by allowing for the in situ formation of neodymium oxide nanoparticles within the polymer, promoting a more uniform dispersion.

The integration process often involves dissolving the metal alkoxide precursor, such as this compound, within a polymer solution or melt. googleapis.comimperial.ac.uk Subsequent hydrolysis and condensation reactions, often triggered by moisture or heat, lead to the formation of metal oxide domains within the polymer matrix. The properties of the resulting composite, such as the size and distribution of the nanoparticles, can be influenced by the glass transition temperature and melting point of the organic matrix. google.com

A significant challenge in creating optically active polymer-based materials is the poor solubility of inorganic rare-earth salts in most polymer matrices. uu.nlerbium.nl To address this, one approach involves encapsulating the rare-earth ion in organic cage-like complexes, which can then be dissolved into the polymer. uu.nlerbium.nl this compound, as a molecular precursor, offers a pathway to achieve a fine level of mixing, potentially leading to hybrid materials with enhanced optical, mechanical, or thermal properties. googleapis.comnih.gov

Development of Fluorinated Copolymer-Metal Oxide Hybrids with this compound

Research has specifically demonstrated the use of this compound in the creation of fluorinated copolymer-metal oxide hybrids. scribd.com In one study, an organic-inorganic hybrid was prepared by refluxing a fluoropolymer with a high hydroxyl content (a fluoroethylene-alkyl vinyl ether alternating copolymer) with a metal alkoxide. scribd.com While the primary example used tetraethoxysilane, the study also successfully demonstrated the preparation of these advanced composites using this compound as the inorganic precursor. scribd.com

The resulting hybrid materials exhibit a unique combination of properties, including notable heat stability and hydrophobicity, derived from the fluorinated polymer and the integrated metal oxide. scribd.com The use of this compound allows for the formation of a neodymium oxide phase within the fluoropolymer matrix, creating a novel composite material. scribd.com

Table 1: Properties of Fluorinated Copolymer-Metal Oxide Hybrids

| Property | Description | Source |

|---|---|---|

| Matrix | Fluoroethylene-alkyl vinyl ether alternating copolymer | scribd.com |

| Inorganic Precursor | This compound | scribd.com |

| Key Features | Heat stability, Hydrophobicity | scribd.com |

| Synthesis Method | Refluxing of copolymer with the metal alkoxide precursor | scribd.com |

Catalytic Applications Derived from this compound Precursors

This compound is a precursor for synthesizing catalytically active neodymium-containing species. smolecule.comnih.gov These derived catalysts are effective in various chemical transformations, showcasing the versatility of neodymium in catalysis. Neodymium-based catalysts, in general, are recognized for their efficiency and versatility in processes like polymerization. rsc.org The choice of precursor and activators is crucial as it influences the catalyst's effectiveness in terms of regio- and stereoselectivity. rsc.org

Heterogeneous and Homogeneous Catalysis Mediated by Neodymium Species

Catalysis is broadly divided into two main types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. researchgate.netrsc.orgsavemyexams.com Neodymium species derived from precursors like methoxyethoxide can function in both regimes.

Homogeneous Catalysis: In this mode, a neodymium complex, potentially formed from the methoxyethoxide precursor, is dissolved in the reaction medium along with the reactants. chemistrystudent.com Transition metal ions are effective homogeneous catalysts due to their ability to exist in variable oxidation states, facilitating redox reactions by forming intermediate species. savemyexams.comchemistrystudent.com Neodymium-based systems, often composed of a neodymium precursor and an alkyl aluminum co-catalyst, are highly active as homogeneous catalysts for diene polymerization. rsc.org

Heterogeneous Catalysis: For heterogeneous applications, this compound can be used to synthesize solid catalysts. For instance, it can be a precursor to creating heterometallic oxide nanomaterials, such as NdMnO₃, through thermolysis. nih.govacs.org These solid materials act as catalysts where the reaction occurs on their surface. researchgate.net The general mechanism for heterogeneous catalysis involves the adsorption of reactants onto the catalyst's surface, activation of the adsorbed species, reaction, and finally, desorption of the product. researchgate.net The synergy between different metal ions in heterometallic clusters can enhance catalytic properties. nih.gov

Table 2: Comparison of Catalysis Types for Neodymium Species

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Sources |

|---|---|---|---|

| Phase | Catalyst and reactants in the same phase (e.g., solution) | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) | researchgate.netchemistrystudent.com |

| Active Species Example | Soluble neodymium complexes | Solid neodymium-containing materials (e.g., Nd₂O₃, NdMnO₃) | rsc.org |

| Key Advantage | High activity and selectivity | Easy separation and recyclability | rsc.org |

| Example Application | Stereospecific polymerization of dienes | Oxidation of CO, photocatalytic CO₂ reduction | nih.govrsc.org |

Mechanism of Catalytic Activity Evolved from this compound

The catalytic mechanism of neodymium species is closely tied to the nature of the active site and the specific reaction being catalyzed. The precursor, this compound, gives rise to the catalytically active species.

In polymerization reactions , neodymium-based catalysts, often part of Ziegler-Natta type systems, exhibit high performance. rsc.orgrsc.org The mechanism involves a coordination-insertion process. The monomer coordinates to the active neodymium center, which has a vacant orbital. Subsequently, the monomer inserts into the bond between the neodymium and the growing polymer chain. The structure of the ligands around the neodymium atom, derived from the initial precursor and any co-catalysts, is critical in determining the stereospecificity of the resulting polymer. rsc.org

Comparative Studies with Alternative Neodymium Precursors

Comparison of Neodymium Methoxyethoxide with Other Alkoxide Precursors (e.g., Neodymium Isopropoxide, Neodymium Ethoxide)

Metal alkoxides are a class of compounds with a metal atom bonded to one or more alkyl groups through an oxygen atom. The reactivity of these precursors is largely governed by the steric bulk of the alkyl group and the coordination environment of the metal center.

This compound belongs to a specific class of alkoxides where the ligand, 2-methoxyethanol (B45455), is bifunctional. The etheric oxygen can coordinate intramolecularly to the neodymium center, forming a stable chelate ring. This chelation effect increases the coordinative saturation of the metal ion, leading to enhanced thermal stability and modified reactivity compared to simple alkoxides like neodymium isopropoxide and neodymium ethoxide.

Reactivity: The reactivity of metal alkoxides, particularly towards hydrolysis and condensation in sol-gel processes, is highly dependent on the nature of the alkoxy group. Simple, sterically unhindered alkoxides like neodymium ethoxide are generally highly reactive. Neodymium isopropoxide, with its bulkier isopropoxy groups, exhibits somewhat lower reactivity. The chelating nature of the methoxyethoxide ligand provides a degree of steric shielding and electronic stabilization to the neodymium center, making its reactivity more moderate and controllable. This can be advantageous in processes where rapid, uncontrolled precipitation is undesirable.

Thermal Stability: Neodymium isopropoxide is noted as a thermally stable source for various applications. Heterometallic alkoxide clusters, which can include neodymium, are generally stable up to around 90°C, after which the alkoxide ligands begin to decompose. acs.org The chelation in this compound contributes to its thermal stability, which is a crucial factor for techniques like Chemical Vapor Deposition (CVD) that require precursor volatility without premature decomposition.

| Precursor | Ligand Type | Relative Reactivity | Key Structural Feature |

|---|---|---|---|

| This compound | Chelating Alkoxide | Moderate | Forms stable five-membered chelate ring, increasing stability. |

| Neodymium Isopropoxide | Simple Alkoxide | High | Sterically bulkier than ethoxide, providing some stability. |

| Neodymium Ethoxide | Simple Alkoxide | Very High | Small alkyl group leads to high reactivity, often requiring modification. |

Relative Reactivity and Thermal Stability of this compound Versus Beta-Diketonate Precursors

Beta-diketonate complexes are another major class of precursors used for the synthesis of metal oxide materials. A common example is neodymium tris(hexafluoroacetylacetonate). These precursors differ significantly from alkoxides in their chemical nature and behavior.

Reactivity and Stability: Metal alkoxides are generally considered more reactive than metal β-diketonates. The metal-oxygen bond in alkoxides is more susceptible to cleavage by protic reagents like water, leading to rapid hydrolysis. In contrast, β-diketonate ligands form very stable six-membered chelate rings with the metal ion. These complexes often exhibit high thermal stability and volatility, making them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net The decomposition of β-diketonate precursors can sometimes lead to the incorporation of fluorine or carbon impurities into the final material if fluorinated ligands are used. researchgate.net Alkoxides like this compound, while potentially less volatile than some β-diketonates, decompose cleanly into metal oxides and organic vapors. gelest.com

Solubility and Solution Chemistry: this compound is typically supplied as a solution in its parent alcohol, 2-methoxyethanol, and is soluble in other organic solvents like toluene. gelest.comdiva-portal.org This facilitates its use in solution-based synthesis routes like sol-gel processing. Beta-diketonate precursors also generally show good solubility in organic solvents. The choice between them can depend on the desired solvent system and the specific hydrolysis-condensation chemistry required for a given application.

| Precursor Type | Key Characteristics | Typical Applications |

|---|---|---|

| This compound | Moderate reactivity, good thermal stability, clean decomposition. gelest.comdiva-portal.org | Sol-gel synthesis, preparation of mixed-oxide perovskites. diva-portal.org |

| Neodymium Beta-Diketonates | Low reactivity, high thermal stability, high volatility. researchgate.net | Metal-Organic Chemical Vapor Deposition (MOCVD), Atomic Layer Deposition (ALD). researchgate.nettkk.fi |

Influence of Precursor Choice on Resultant Material Microstructure and Performance

The choice of precursor has a profound impact on the final material's properties, including its crystallinity, grain size, morphology, and, consequently, its functional performance.

Microstructure and Crystallinity: The reactivity of the precursor directly influences the nucleation and growth kinetics during material synthesis. Highly reactive precursors like simple alkoxides can lead to rapid, uncontrolled precipitation, often resulting in amorphous or poorly crystalline materials with a wide particle size distribution. The more controlled reactivity of this compound allows for more uniform gelation and subsequent crystallization, offering better control over the final microstructure.

Studies have shown that the genesis of a material, including the crystal structure of the starting precursors, influences the properties of the final product. begellhouse.com For instance, using different precursors for neodymium cobaltite (B72492) synthesis leads to variations in the electrical conductivity of the final ceramic. begellhouse.com Similarly, in the formation of cerium-neodymium mixed oxides, the crystallization state of the powders derived from the precursor affects the material's chemical durability. acs.org The precursor choice can also be used as a strategy to control grain morphology, such as promoting or inhibiting the growth of plate-like grains in certain ferroelectric ceramics. elsevier.es

Performance: The microstructure is intrinsically linked to performance. In catalytic applications, a high surface area and controlled porosity, achievable through careful precursor selection and sol-gel processing, are paramount. In optical and electronic materials, properties like transparency, dielectric constant, and conductivity are highly dependent on the phase purity, crystallinity, and density of the material. The ability to form homogeneous mixed-metal oxides at lower temperatures is a key advantage of using compatible alkoxide precursors like this compound, which can lead to improved performance in applications such as solid oxide fuel cells or magnets. diva-portal.org The addition of neodymium as a precursor in the synthesis of specialized steels and magnesium alloys has been shown to refine microstructures and improve mechanical properties like creep resistance and ductility. jst.go.jpresearchgate.net

| Precursor Type | Effect on Microstructure | Impact on Performance |

|---|---|---|

| Alkoxides (e.g., this compound) | Can produce fine, uniform nanoparticles and homogeneous gels. Reactivity allows for lower processing temperatures. | Improved catalytic activity, better electrochemical properties, and refined grain structures in alloys. begellhouse.comresearchgate.net |

| Beta-Diketonates | Yields dense, high-purity thin films via vapor deposition. Higher processing temperatures may be needed. researchgate.net | Excellent for high-quality dielectric and optical thin films. researchgate.net |

| Inorganic Salts (e.g., Oxalates, Carbonates) | Often results in larger, less uniform particles compared to alkoxide routes. begellhouse.comacs.org | Can influence electrophysical properties and chemical durability based on the precursor's energy content. begellhouse.comacs.org |

Emerging Research Areas and Future Directions for Neodymium Methoxyethoxide

Exploration of Novel Synthetic Methodologies for Neodymium Methoxyethoxide and its Derivatives

The synthesis of this compound and its derivatives is a critical area of research, as the synthetic route can significantly influence the precursor's purity, reactivity, and ultimately the properties of the final material. Traditional methods for synthesizing metal alkoxides often involve the reaction of a metal chloride with an alcohol in the presence of a base. However, researchers are actively exploring more efficient and versatile synthetic strategies.

One promising approach involves the direct reaction of metallic lanthanides, such as neodymium, with 2-methoxyethanol (B45455). nih.gov This method has been successfully employed to create heterometallic 3d-4f oxo-alkoxide clusters. nih.gov For instance, the reaction of metallic neodymium with manganese(II) chloride in 2-methoxyethanol and methanol (B129727) yields the crystalline cluster [Nd₄Mn₂(μ₆-O)(μ₃-OR)₈(HOR)₂Cl₆] (where R = CH₂CH₂OCH₃). nih.gov This direct metalation approach offers a pathway to complex, multi-metallic precursors that are difficult to access through traditional salt metathesis routes. acs.org

Furthermore, the development of solvent-free and mechanochemical synthesis methods is gaining traction as a more sustainable alternative. mdpi.com These techniques can reduce waste and energy consumption, aligning with the principles of green chemistry. mdpi.com The exploration of different ligand environments, beyond simple alkoxides, is also an active area. For example, the use of fluorinated O-donor ligands has led to the synthesis of new rare-earth complexes with unique luminescent properties. acs.org

Table 1: Comparison of Synthetic Methodologies for Lanthanide Alkoxides

| Synthetic Method | Description | Advantages | Disadvantages |

| Salt Metathesis | Reaction of a metal halide with an alkali metal alkoxide. acs.org | Widely applicable, good for homoleptic complexes. acs.org | Can be difficult to drive to completion, potential for halide contamination. |

| Direct Metalation | Reaction of the elemental metal with an alcohol. acs.org | High purity products, avoids halide byproducts. acs.org | Can require harsh reaction conditions or metal activation. acs.org |

| Alcohol Interchange | Reaction of a metal alkoxide with a different alcohol. | Useful for preparing alkoxides of less volatile alcohols. | Equilibrium process, may require removal of the more volatile alcohol. |

| Solvothermal Synthesis | Reaction in a sealed vessel at elevated temperature and pressure. acs.org | Can produce crystalline materials with unique structures. | Requires specialized equipment. |

Development of Advanced Characterization Techniques for In Situ Monitoring of Material Formation from this compound

Understanding the transformation of this compound from a molecular precursor into a solid-state material is crucial for controlling the final properties of the material. Advanced, in-situ characterization techniques are indispensable for monitoring these complex chemical and physical changes in real-time.

Techniques such as in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) can provide real-time structural and morphological information during the thermal decomposition of the precursor. Spectroscopic methods, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can track changes in the chemical bonding and the removal of organic ligands.

A significant area of development is the use of synchrotron-based techniques, which offer high brilliance and time resolution, enabling the detection of transient intermediate species. For example, in the sol-gel synthesis of hybrid organic-inorganic nanocomposites, where precursors like this compound are used, understanding the hydrolysis and condensation reactions is key. researchgate.net Advanced NMR techniques, like Diffusion Ordered Spectroscopy (DOSY) NMR, have been used to monitor polymer growth from lanthanide alkoxide initiators in situ, revealing details about the active species. rsc.org

Investigation into New Functional Materials Enabled by this compound as a Precursor

This compound serves as a valuable precursor for a variety of functional materials, primarily due to the unique optical, magnetic, and catalytic properties of neodymium.

Catalysis: Organolanthanide complexes, including alkoxides, are effective catalysts for a range of organic transformations. nsf.gov The reactivity of these complexes can be fine-tuned by modifying the ligand environment. nsf.gov For instance, neodymium-based Ziegler-Natta catalysts are used in diene polymerization. mdpi.com

Luminescent Materials: Neodymium-containing materials are well-known for their sharp emission lines in the near-infrared region, making them suitable for applications in lasers and optical amplifiers. The use of this compound allows for the homogeneous incorporation of neodymium ions into various host matrices, such as glasses and ceramics, at a molecular level. Research is ongoing to develop novel host materials that can enhance the luminescence efficiency of the neodymium ions. acs.org

Magnetic Materials: Neodymium is a key component of high-strength permanent magnets (NdFeB). samaterials.comstanfordmaterials.comstanfordmagnets.com While the primary production route for these magnets is through powder metallurgy, precursor-based methods offer potential advantages in creating nanostructured magnets with enhanced properties. The use of this compound could enable the synthesis of magnetic nanoparticles with controlled size and morphology.

Table 2: Functional Materials Derived from Neodymium Precursors

| Material Type | Application | Precursor Role |

| Catalysts | Organic synthesis, polymerization. nsf.govmdpi.com | Provides a well-defined, catalytically active metal center. nsf.gov |

| Luminescent Materials | Lasers, optical fibers, bio-imaging. | Enables uniform doping of Nd³⁺ ions into a host matrix. |

| Magnetic Materials | Permanent magnets, data storage. samaterials.comstanfordmaterials.comstanfordmagnets.com | Allows for the synthesis of nanostructured magnetic materials. |

| Dielectric Materials | Capacitors, electronic components. | Can be used to synthesize high-purity neodymium oxide thin films. |

Sustainable Synthesis and Processing Considerations for this compound

The principles of green chemistry are increasingly being applied to the synthesis and processing of materials, and this compound is no exception. solubilityofthings.comresearchgate.net The demand for critical materials like neodymium, essential for clean energy technologies, makes sustainable practices imperative. rsc.org

Research in this area focuses on several key aspects:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. mdpi.com

Use of Renewable Resources: Exploring the use of bio-derived solvents and ligands to replace petroleum-based ones. solubilityofthings.com

Energy Efficiency: Employing energy-efficient synthesis methods, such as microwave-assisted or sonochemical synthesis. mdpi.com

Recycling and Recovery: Developing methods to recover and reuse neodymium from waste materials, reducing the need for primary extraction. rsc.orgresearchinpoland.org Researchers are investigating methods like using biodegradable agents such as iminodisuccinic acid for the cost-effective extraction of lanthanides from waste. researchinpoland.org

A life cycle analysis of neodymium production has shown that alternative electrolysis processes can significantly reduce greenhouse gas emissions compared to conventional methods. Applying similar principles to the synthesis and processing of this compound can contribute to a more sustainable materials industry.

Theoretical Predictions and Experimental Validation of this compound Reactivity and Material Properties

Computational modeling and theoretical chemistry are powerful tools for understanding and predicting the behavior of this compound. uiowa.edu Density Functional Theory (DFT) calculations can provide insights into the electronic structure, bonding, and reactivity of the precursor molecule. nsf.gov This understanding can guide the rational design of new synthetic routes and help to predict the properties of the resulting materials.

For instance, DFT studies on lanthanide-catalyzed hydroalkoxylation have elucidated the catalytic cycle and the influence of the metal ion size on the reaction rate. nsf.gov Theoretical models can also be used to predict the magnetic and optical properties of neodymium-containing materials. acs.org For example, multireference computational models have been used to predict the absorption spectra of neodymium complexes. acs.org

The synergy between theoretical predictions and experimental validation is crucial for advancing the field. uiowa.edu Computational models can guide experimental work by identifying promising synthetic targets or processing conditions, while experimental results provide the necessary data to refine and validate the theoretical models. This iterative process of prediction and validation accelerates the discovery and development of new materials based on this compound.

Q & A

Q. What are the recommended synthesis protocols for neodymium methoxyethoxide, and how do reaction conditions influence purity?

this compound is typically synthesized by reacting neodymium metal or its oxide with 2-methoxyethanol under inert atmospheres (e.g., argon or nitrogen) to prevent hydrolysis or oxidation. A common method involves refluxing neodymium metal grains in 2-methoxyethanol at elevated temperatures (e.g., 80–100°C) for 24–48 hours, followed by centrifugation to remove unreacted particles . Key variables include solvent purity, reaction time, and temperature control. Impurities often arise from incomplete metal dissolution or side reactions with moisture; thus, rigorous anhydrous conditions and solvent degassing are critical.

Q. What safety protocols and handling precautions are essential for this compound in laboratory settings?

Researchers must use NIOSH/MSHA-certified respirators, chemically resistant gloves (e.g., nitrile or neoprene), and safety goggles to prevent inhalation, dermal contact, or ocular exposure. Operations should be conducted in fume hoods with inert gas purging to mitigate air-sensitive degradation. Contaminated equipment must be decontaminated with ethanol or isopropanol before reuse .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?

- Nuclear Magnetic Resonance (NMR): and NMR can identify methoxyethyl ligand coordination and detect solvent residues.

- X-ray Diffraction (XRD): Determines crystallinity and molecular structure in solid-state samples.

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition pathways under controlled atmospheres.

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms ligand bonding modes (e.g., ν(C-O) stretches at 1050–1150 cm) .

Advanced Research Questions

Q. How can this compound’s catalytic efficiency in polymerization reactions be optimized?

Catalytic activity in ring-opening polymerization (e.g., lactides, caprolactones) depends on ligand steric effects, solvent polarity, and initiator ratios. Kinetic studies using NMR or gel permeation chromatography (GPC) can monitor monomer conversion and polymer molecular weight distribution. For example, increasing the Nd:monomer molar ratio from 1:100 to 1:50 may enhance reaction rates but risk aggregation at higher concentrations .

Q. What are the mechanistic implications of this compound’s interactions with biological macromolecules?

Advanced studies employ circular dichroism (CD) spectroscopy or isothermal titration calorimetry (ITC) to probe binding affinities with proteins or DNA. Neodymium’s high Lewis acidity may disrupt enzymatic activity by competitively binding to phosphate or carboxylate groups. In vitro cytotoxicity assays (e.g., MTT) are recommended to evaluate biocompatibility for biomedical applications .

Q. How does this compound’s coordination geometry influence its magnetic properties in hybrid materials?

Single-crystal XRD and SQUID magnetometry reveal that the methoxyethoxide ligand’s chelating ability stabilizes high-spin Nd centers, enabling tunable magnetic anisotropy. Such properties are exploited in molecular magnets or spintronic devices. Density Functional Theory (DFT) simulations can model ligand-field splitting and predict magnetic coupling .

Q. What strategies mitigate decomposition during long-term storage of this compound solutions?

Storage under argon in flame-sealed ampules with molecular sieves (3Å) prevents hydrolysis. Periodic FTIR or Karl Fischer titration monitors moisture ingress. Adding stabilizing ligands (e.g., diglyme) can suppress oligomerization, as observed in analogous lanthanide alkoxides .

Q. How can computational modeling resolve contradictions in reported catalytic activities of this compound?

Conflicting data on turnover frequencies (TOFs) may arise from solvent effects or aggregation states. Molecular Dynamics (MD) simulations can model solvation shells, while Energy-Dispersive X-ray Spectroscopy (EDS) maps elemental distribution in heterogeneous systems. Cross-validating experimental and computational data clarifies structure-activity relationships .

Q. What challenges arise when scaling this compound synthesis from laboratory to pilot-scale reactors?

Scaling introduces heat transfer inefficiencies, requiring optimized stirring rates and temperature gradients. Centrifugation steps (as in lab-scale protocols) may be replaced with continuous-flow filtration. Pilot studies should prioritize impurity profiling via inductively coupled plasma mass spectrometry (ICP-MS) to ensure batch consistency .

Q. How do solvent polarity and donor strength affect this compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., THF, DMF) enhance solubility but may compete with methoxyethoxide ligands for coordination sites. UV-Vis spectroscopy and cyclic voltammetry (CV) track solvent-induced redox shifts. For example, weaker donors like toluene favor ligand lability, increasing catalytic turnover in C–C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.